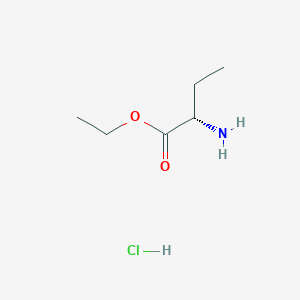
(S)-Ethyl 2-aminobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-aminobutanoate hydrochloride is a chiral compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt of (S)-ethyl 2-aminobutanoate, which is an ester derivative of 2-aminobutyric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-aminobutanoate hydrochloride typically involves the esterification of (S)-2-aminobutyric acid. One common method is to react (S)-2-aminobutyric acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotransformation processes. For example, L-threonine can be used as a starting material to produce L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, high optical selectivity, and environmentally friendly process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-aminobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters, depending on the reagents used.
Applications De Recherche Scientifique
(S)-Ethyl 2-aminobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-aminobutanoate hydrochloride is primarily related to its role as a chiral intermediate in the synthesis of biologically active compounds. In the case of levetiracetam, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved in its action are specific to the final pharmaceutical product synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2-aminobutanoate hydrochloride: A similar ester derivative with a methyl group instead of an ethyl group.
tert-Butyl (S)-2-aminobutyrate hydrochloride: Another ester derivative with a tert-butyl group.
Uniqueness
(S)-Ethyl 2-aminobutanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl and tert-butyl counterparts. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals.
Propriétés
IUPAC Name |
ethyl (2S)-2-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














